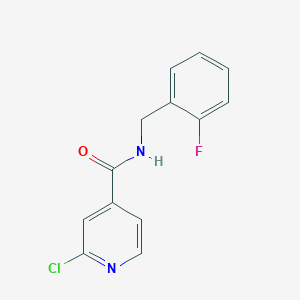

2-Chloro-N-(2-fluorobenzyl)isonicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10ClFN2O |

|---|---|

Molecular Weight |

264.68 g/mol |

IUPAC Name |

2-chloro-N-[(2-fluorophenyl)methyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H10ClFN2O/c14-12-7-9(5-6-16-12)13(18)17-8-10-3-1-2-4-11(10)15/h1-7H,8H2,(H,17,18) |

InChI Key |

LOGWZRDOFMDFKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 2 Fluorobenzyl Isonicotinamide Analogs

Established Synthetic Approaches to Isonicotinamide (B137802) and Nicotinamide (B372718) Derivatives

The construction of isonicotinamide and nicotinamide frameworks, which are key components in numerous biologically active compounds, can be achieved through several reliable synthetic pathways.

Amide Bond Formation Strategies

The formation of the amide bond is a cornerstone of organic synthesis and is central to the creation of isonicotinamide and nicotinamide derivatives. thieme.com This transformation typically involves the coupling of a carboxylic acid or its activated derivative with an amine.

A common and effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 2-chloronicotinoyl chloride can be reacted with an appropriate amine to form the desired amide. google.com The reaction of 2-chloroisonicotinoyl chloride with aniline (B41778) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as 1,2-dichloroethane (B1671644) is a representative example of this approach. chemicalbook.com

Alternatively, coupling reagents are widely employed to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need for harsh conditions. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and N,N'-dicyclohexylcarbodiimide (DCC) are frequently used. researchgate.net For example, a general procedure for synthesizing nicotinamide derivatives involves reacting an aromatic carboxylic acid with an aniline or amine in the presence of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a base like DIEA in a solvent such as DMF. nih.gov

Another strategy is the use of mixed anhydrides, which can be generated in situ from a carboxylic acid and a chloroformate, such as isobutyl chloroformate. This activated intermediate then readily reacts with an amine to yield the amide product.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Typical Reaction Conditions |

| DCC | N,N'-Dicyclohexylcarbodiimide | Room temperature, various organic solvents |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Room temperature, DMF, with a base (e.g., DIEA) |

| Acyl Halides | e.g., 2-chloronicotinoyl chloride | 0 °C to room temperature, often with a non-nucleophilic base |

Pyridinium (B92312) Salt Condensation Reactions

Pyridinium salts serve as versatile intermediates in the synthesis of various heterocyclic compounds, including derivatives of nicotinamide. researchgate.netrsc.org These salts can be prepared through the reaction of a pyridine (B92270) derivative with an alkylating agent. The resulting pyridinium salt is activated towards nucleophilic attack.

One of the classic methods for the quaternization of nicotinamide is the Menschutkin reaction, which involves the nucleophilic substitution between a pyridine and a halo-compound, such as 2-bromoacetophenones. researchgate.net While this method is more commonly associated with modifying the pyridine ring nitrogen, condensation reactions involving pyridinium salts can be adapted for the synthesis of nicotinamide derivatives. For example, pyridinium salts can react with primary amines, leading to ring-opening and subsequent recyclization to form new pyridinium structures, a process known as the Zincke reaction.

Enzymatic Synthesis Pathways

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of amides, offering high selectivity and mild reaction conditions. rsc.org Enzymes, such as lipases and nitrile hydratases, are increasingly used in the production of nicotinamide and its derivatives. rsc.orgnih.gov

A notable example is the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the amidation of methyl nicotinate (B505614) with various amines. rsc.orgrsc.org This method has been successfully applied in continuous-flow microreactors, leading to high yields and significantly reduced reaction times compared to traditional batch processes. rsc.org The use of environmentally friendly solvents like tert-amyl alcohol further enhances the green credentials of this approach. rsc.orgrsc.org

Nitrile hydratase is another key enzyme, which catalyzes the hydration of a nitrile group to an amide. This is particularly relevant for the synthesis of nicotinamide from 3-cyanopyridine. acs.orggoogle.com Simulations and experimental work have shown that the efficiency of this enzymatic conversion can be significantly enhanced in intensified flow microreactors. acs.org

Table 2: Enzymes in Nicotinamide Derivative Synthesis

| Enzyme | Substrate(s) | Product | Key Advantages |

| Novozym® 435 (Lipase) | Methyl nicotinate, Amines/Benzylamines | Nicotinamide derivatives | High yields, short reaction times, reusable catalyst, green solvent compatibility |

| Nitrile Hydratase | 3-Cyanopyridine, Water | Nicotinamide | High conversion rates, potential for process intensification in microreactors |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. nih.gov The synthesis of nicotinamide and isonicotinamide derivatives has also benefited from this technology. asianpubs.org

Microwave-assisted synthesis can be applied to various reaction types, including amide bond formation. For instance, the condensation of 2-chloronicotinic acid with anilines has been efficiently carried out in water with potassium carbonate as the base under microwave irradiation, providing a green and rapid synthesis of 2-arylaminonicotinic acids. researchgate.net Similarly, a one-pot synthesis of nicotinamide analogs has been developed using both conventional heating and microwave irradiation, with the latter providing significantly enhanced yields and shorter reaction times. asianpubs.org

Green Chemistry Methodologies for Amide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rsc.org For amide synthesis, this translates to the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient processes. rsc.org

The aforementioned enzymatic and microwave-assisted syntheses are prime examples of green chemistry in action. rsc.orgresearchgate.net The use of water as a solvent in microwave-assisted reactions minimizes the reliance on volatile organic compounds. researchgate.net Furthermore, enzyme-catalyzed reactions in continuous-flow microreactors not only improve efficiency but also allow for easier catalyst recycling and product purification, reducing waste. rsc.orgrsc.org The development of one-pot, multi-component reactions also contributes to a greener synthetic approach by reducing the number of steps and purification procedures. researchgate.net

Targeted Synthesis of 2-Chloro-N-(2-fluorobenzyl)isonicotinamide and Closely Related Analogs

A plausible synthetic route would involve the following steps:

Activation of 2-chloroisonicotinic acid: 2-chloroisonicotinic acid would first be converted to its more reactive acyl chloride, 2-chloroisonicotinoyl chloride. This is a standard transformation that can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation: The resulting 2-chloroisonicotinoyl chloride would then be reacted with 2-fluorobenzylamine (B1294385) in the presence of a suitable base to neutralize the HCl byproduct. A non-nucleophilic base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane at a controlled temperature (e.g., 0 °C to room temperature) would be appropriate for this condensation step. chemicalbook.com

This approach is analogous to the synthesis of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide, where 2-chloronicotinoyl chloride is condensed with an amine. google.com It also mirrors the general procedure for synthesizing 2-chloro-N-phenyl-isonicotinamide from 2-chloroisonicotinoyl chloride and aniline. chemicalbook.com

Alternatively, a one-pot synthesis utilizing peptide coupling reagents could be employed. In this scenario, 2-chloroisonicotinic acid and 2-fluorobenzylamine would be combined in the presence of a coupling agent like PyBOP and a base such as DIEA in a solvent like DMF. nih.gov This method avoids the isolation of the potentially moisture-sensitive acyl chloride.

The synthesis of closely related analogs would follow similar principles, substituting 2-fluorobenzylamine with other substituted benzylamines or different amine nucleophiles. Likewise, the 2-chloroisonicotinic acid moiety could be replaced with other substituted pyridine carboxylic acids to explore structure-activity relationships.

Precursor Chemical Synthesis and Functionalization

The primary precursors for the synthesis of this compound are 2-chloroisonicotinic acid and 2-fluorobenzylamine. The synthesis of the target compound is analogous to the reaction between 2-Chloropyridine-4-carbonyl chloride and Aniline to produce 2-Chloro-N-phenyl-isonicotinamide. chemicalbook.com

The synthesis of the acid precursor, 2-chloroisonicotinic acid, often starts from isonicotinic acid. A common approach for creating such halogenated pyridine carboxamides involves the activation of the carboxylic acid group. A standard method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com This creates a highly reactive intermediate, 2-chloropyridine-4-carbonyl chloride, ready for coupling.

The amine precursor, 2-fluorobenzylamine, is synthesized through various established routes for producing benzylic amines. organic-chemistry.org One common industrial method is the reduction of 2-fluorobenzonitrile. Another approach is the ammonolysis of benzyl (B1604629) chloride, where benzyl chloride reacts with ethanolic ammonia. ncert.nic.in

Optimization of Reaction Conditions for Halogenated Pyridine Carboxamides

The optimization of the amide bond formation is critical for achieving high yields and purity. This involves the careful selection of solvents, bases, coupling agents, and reaction temperatures. The reaction is a nucleophilic substitution where the amine attacks the activated carboxyl group. ncert.nic.in

Two primary methods are generally employed for the synthesis of such nicotinamides:

Acid Chloride Method : This involves reacting the pre-formed 2-chloropyridine-4-carbonyl chloride with 2-fluorobenzylamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. mdpi.comncert.nic.in

Coupling Agent Method : This direct, one-step approach combines 2-chloroisonicotinic acid and 2-fluorobenzylamine in the presence of a coupling agent. A widely used system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like Hydroxybenzotriazole (HOBt). mdpi.com

The choice of solvent is also crucial. Aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), or Tetrahydrofuran (THF) are commonly used. mdpi.com Reaction temperatures can range from 0-5 °C during the initial addition of reagents to room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure the reaction goes to completion. mdpi.commdpi.com Stirring times may vary from a few hours to upwards of 48 hours. mdpi.comgoogle.com

| Parameter | Reagents/Conditions | Purpose | Source |

|---|---|---|---|

| Activation Method | Thionyl Chloride (SOCl₂) | Forms highly reactive acyl chloride intermediate. | mdpi.com |

| Coupling Agents | EDC/HOBt | Facilitates direct one-pot amide bond formation. | mdpi.com |

| Base | Triethylamine (Et₃N), Pyridine | Neutralizes acid byproduct (e.g., HCl). | mdpi.comncert.nic.in |

| Solvent | DMF, CH₂Cl₂, Dioxane | Provides a suitable reaction medium. | mdpi.commdpi.com |

| Temperature | 0 °C to 40 °C | Controls reaction rate and minimizes side reactions. | mdpi.commdpi.com |

Catalyst Selection and Reaction Mechanism Studies

While the direct coupling of an acid chloride with an amine is a stoichiometric reaction, certain methodologies for forming the carboxamide group can be catalytic.

Reaction Mechanisms:

Acyl Chloride Pathway : The mechanism is a straightforward nucleophilic acyl substitution. The nitrogen of 2-fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropyridine-4-carbonyl chloride. This is followed by the elimination of a chloride ion.

EDC/HOBt Pathway : The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, react with HOBt to form an active ester. This active ester is less prone to side reactions and readily undergoes nucleophilic attack by the amine to form the desired amide.

Catalytic Approaches: While not the standard route for this specific molecule, catalytic methods for forming pyridine carboxamides exist.

Palladium Catalysis : Palladium-catalyzed aminocarbonylation has been used to introduce a carboxamide moiety to iodo-substituted imidazo[1,2-a]pyridines. nih.gov This involves reacting the halo-pyridine with an amine and carbon monoxide under pressure, using a palladium catalyst, which can be a recyclable heterogeneous catalyst immobilized on a supported ionic liquid phase. nih.gov

Ruthenium Catalysis : Ruthenium complexes have been synthesized with pincer-type macrocyclic ligands containing a bis(carboxamide) moiety, highlighting the interaction of this functional group with transition metals. rsc.org

Boric Acid : In the synthesis of related sulphonamide carboxamide derivatives, boric acid has been employed as a catalyst. researchgate.net

| Catalyst | Reaction Type | Example Application | Source |

|---|---|---|---|

| Palladium on Supported Ionic Liquid Phase | Aminocarbonylation | Synthesis of 6- or 8-carboxamido imidazo[1,2-a]pyridines from iodo-derivatives. | nih.gov |

| Boric Acid | Amide Formation | Synthesis of sulphonamide carboxamide derivatives. | researchgate.net |

| Ruthenium Complexes | Ligand Synthesis | Synthesis of macrocycles bearing pyridine bis(carboxamide) ligands. | rsc.org |

| Cobalt Nanoparticles | N-Alkylation of Amides | Alkylation of primary amides with alcohols. | nih.gov |

Yield Enhancement and Purity Profiling

Achieving high yield and purity is paramount. Yields for the synthesis of related carboxamide derivatives are often reported as "good" to "excellent". nih.govresearchgate.net Enhancement strategies focus on the meticulous control of the reaction conditions discussed previously (stoichiometry, temperature, solvent, and reaction time). The use of a heterogeneous catalyst, where applicable, can also improve outcomes by simplifying purification and allowing for catalyst recycling with low metal leaching. nih.gov

Following the synthesis, the crude product must be purified and characterized.

Purification : The product is typically isolated by filtration and washing with water to remove water-soluble salts like triethylamine hydrochloride. mdpi.commdpi.com Further purification is achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography over silica (B1680970) gel. mdpi.commdpi.com

Purity Profiling : The identity and purity of the final compound are confirmed using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. researchgate.net

Infrared Spectroscopy (FTIR) : Confirms the presence of key functional groups, such as the amide C=O and N-H bonds. researchgate.net

Advanced Chemical Derivatization and Structural Modification Strategies

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships. Key strategies include modifying the amide nitrogen and altering the halogenation pattern of the pyridine ring.

N-Alkylation and N-Benzylation Approaches for Amide Derivatives

The synthesis of the title compound is itself an N-benzylation reaction. The term "N-Alkylation" in the context of creating analogs refers to the synthesis of derivatives where the 2-fluorobenzyl group is replaced by other alkyl or benzyl groups. This is achieved by reacting 2-chloroisonicotinic acid (or its activated form) with different primary or secondary amines. ncert.nic.in

Alternative catalytic methods for N-alkylation of amides have also been developed. For instance, a novel method uses a nano-structured cobalt-based catalyst for the N-alkylation of primary amides with a diverse range of alcohols, including benzyl alcohols. nih.gov This "borrowing hydrogen" methodology involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation of the C=N bond, with water as the only byproduct. nih.gov This approach offers high chemoselectivity and tolerates various functional groups. nih.gov

Regioselective Halogenation and Fluorination Pattern Exploration

Altering the halogenation pattern on the pyridine ring of this compound is a key derivatization strategy. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions and resulting in mixtures of isomers, though it tends to be 3-selective. nih.govchemrxiv.org Consequently, more sophisticated and regioselective methods have been developed.

Halogenation at the C2/C6 Position : A direct and highly regioselective halogenation of pyridine N-oxides at the C2/C6 positions can be achieved under mild conditions. researchgate.net The N-oxide is activated with an agent like oxalyl chloride, increasing the electrophilicity of the ring and allowing for the addition of halide anions. researchgate.net For direct C-H fluorination, silver(II) fluoride (B91410) (AgF₂) has been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen at ambient temperature. nih.gov

Halogenation at the C3/C5 Position : To achieve 3-selective halogenation under mild conditions, a ring-opening/ring-closing sequence can be employed. chemrxiv.orgchemrxiv.org This method transforms the pyridine into a reactive Zincke imine intermediate, which undergoes highly regioselective halogenation before the ring is closed again. chemrxiv.orgchemrxiv.org Alternatively, EAS reactions with elemental halides and a Lewis or Brønsted acid can be used, though conditions are harsh. chemrxiv.org N-bromosuccinimide (NBS) has also been used for the regioselective bromination of activated pyridines. researchgate.net

Halogenation at the C4 Position : While the title compound already possesses a C4-carboxamide group, methods exist for 4-selective halogenation of pyridines. A two-step approach involves installing a specifically designed heterocyclic phosphine (B1218219) at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govchemrxiv.org This method is effective for a broad range of pyridines. nih.gov

| Target Position | Methodology | Key Reagents | Conditions | Source |

|---|---|---|---|---|

| C2/C6 | Halogenation of Pyridine N-Oxide | Oxalyl chloride, Halide source | Mild | researchgate.net |

| C2/C6 (Fluorination) | Direct C-H Fluorination | Silver(II) fluoride (AgF₂) | Ambient temperature | nih.gov |

| C3/C5 | Via Zincke Imine Intermediate | Ring-opening/closing sequence | Mild | chemrxiv.orgchemrxiv.org |

| C3/C5 (Bromination) | Electrophilic Substitution | N-bromosuccinimide (NBS) | Solvent-dependent | researchgate.net |

| C4 | Phosphonium Salt Displacement | Designed phosphine, Halide nucleophile | Two-step process | nih.govchemrxiv.org |

Incorporation of Diverse Heterocyclic Moieties

The introduction of different heterocyclic rings is a widely utilized strategy in medicinal and agricultural chemistry to explore new chemical space and modulate biological activity. nih.govrsc.org Nitrogen-containing heterocycles are particularly prevalent in bioactive compounds, often due to their ability to form hydrogen bonds and interact with biological targets like proteins and DNA. nih.govrsc.org In the context of this compound analogs, heterocyclic moieties can be incorporated in several ways to probe structure-activity relationships (SAR).

One approach involves the modification of the N-benzyl portion of the molecule. For instance, the phenyl ring of the 2-fluorobenzyl group could be replaced entirely with a different heterocycle, such as a pyrazole, thiazole, or triazole. Research into other N-benzyl structures has shown that incorporating moieties like 1,2,3-triazoles can lead to compounds with significant biological activities. mdpi.com This strategy aims to investigate how different electronic distributions and steric profiles of the heterocyclic ring influence the compound's interaction with its target site.

| Heterocyclic Moiety | Potential Incorporation Strategy | Rationale |

|---|---|---|

| 1,2,3-Triazole | Replacement of the fluorophenyl ring. | Introduces additional hydrogen bond acceptors/donors; acts as a stable linker. |

| Thiophene | Replacement of the fluorophenyl ring. | Serves as a bioisostere of a phenyl ring with different electronic properties. |

| Pyrazole | Replacement of the fluorophenyl ring. | Offers different substitution patterns and vector space compared to phenyl. |

| Benzothiazole | Replacement of the fluorophenyl ring or fusion to the pyridine core. | Introduces a larger, more rigid system to probe binding pocket interactions. |

Bioisosteric Replacements in the Isonicotinamide Scaffold

Bioisosteric replacement is a fundamental strategy in lead optimization, aiming to create new molecules with similar biological properties but improved physicochemical, pharmacokinetic, or toxicological profiles. spirochem.com This involves exchanging an atom or group with another that has broadly similar characteristics. acs.org For the this compound scaffold, several key functional groups are candidates for bioisosteric replacement.

The amide linker is a primary target for modification. While crucial for the structural integrity of many pesticides, amides can be susceptible to hydrolysis. Replacing the amide with more metabolically robust bioisosteres like a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) can enhance stability while mimicking the hydrogen bonding and planar characteristics of the original amide bond. nih.govresearchgate.net Other replacements could include reversed amides, alkenes, or even more novel groups like β-ketonitriles, which have been successfully used to replace the amide in some succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.net

The substituents on the aromatic rings also offer opportunities for bioisosteric swaps. The chlorine atom on the pyridine ring could be replaced with other small, lipophilic groups such as a trifluoromethyl (CF₃) group or a cyano (CN) group to modulate electronic properties and binding interactions. Similarly, the fluorine on the benzyl ring could be exchanged for other halogens, a methyl group, or a hydroxyl group to fine-tune lipophilicity and metabolic stability.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability against hydrolysis, mimic amide planarity. nih.govresearchgate.net |

| Amide (-CONH-) | Alkene (-CH=CH-) | Remove H-bond donor/acceptor capability, increase rigidity. acs.org |

| Chlorine (Cl) | Trifluoromethyl (CF₃) | Increase lipophilicity and metabolic stability. |

| Fluorine (F) | Methyl (CH₃) | Alter steric and electronic profile while maintaining similar size. |

Intermediate Derivatization Approaches in Agrochemical Discovery

The synthesis of analogs through the derivatization of a common, late-stage intermediate is an efficient and powerful approach in agrochemical discovery. This strategy allows for the rapid generation of a library of related compounds from a single precursor. For the synthesis of this compound and its analogs, 2-chloroisonicotinic acid (also known as 2-chloropyridine-4-carboxylic acid) is a pivotal intermediate. patsnap.comactylis.comnih.gov

The availability of 2-chloroisonicotinic acid allows for a modular synthesis. patsnap.comgoogle.com The core of the strategy involves an amidation reaction between the activated carboxylic acid (often via the acyl chloride) and a diverse panel of substituted amines. To generate the parent compound, 2-chloroisonicotinic acid would be reacted with 2-fluorobenzylamine. By systematically varying the amine component, a wide array of analogs can be produced. For example, reacting the intermediate with different isomers (e.g., 3-fluorobenzylamine, 4-fluorobenzylamine) or with benzylamines bearing different substituents (e.g., chloro, methyl, methoxy) allows for a detailed exploration of the structure-activity relationship of the N-benzyl portion of the molecule. nih.gov

This intermediate-based approach is highly valuable as it enables the focused modification of one part of the molecule while keeping the core 2-chloroisonicotinamide (B10422) scaffold constant. The resulting data are crucial for building a coherent understanding of how specific structural changes impact biological performance.

| Key Intermediate | Reactant | Resulting Product Class |

|---|---|---|

| 2-Chloroisonicotinic acid | 2-Fluorobenzylamine | Target Compound: this compound |

| 2-Chloroisonicotinic acid | Various substituted benzylamines | N-benzyl isonicotinamide analogs with varied phenyl ring substitutions. |

| 2-Chloroisonicotinic acid | Heterocyclic amines (e.g., aminopyrazole) | Analogs with heterocyclic replacements for the N-benzyl group. |

| 2-Chloroisonicotinic acid | Aliphatic amines | Analogs with flexible or cyclic alkyl groups instead of the N-benzyl group. |

Structure Activity Relationship Sar Investigations of 2 Chloro N 2 Fluorobenzyl Isonicotinamide and Its Analogs

Systematic Structural Modification and Biological Activity Profiling

The biological activity of a compound is intricately linked to its three-dimensional structure and the specific arrangement of its functional groups. By systematically altering different parts of the 2-Chloro-N-(2-fluorobenzyl)isonicotinamide scaffold, researchers can probe the molecular interactions that are essential for its biological function.

Positional Isomerism Effects on Biological Responses

The relative positions of substituents on the aromatic rings of a molecule can have a profound impact on its biological activity. This phenomenon, known as positional isomerism, can alter the molecule's shape, electronic distribution, and ability to bind to its target. While specific studies on the positional isomers of this compound are not extensively documented in publicly available literature, general principles from related N-benzyl phenethylamine (B48288) and nicotinamide (B372718) derivative studies offer valuable insights.

For instance, in a series of N-benzyl phenethylamines, the position of substituents on the N-benzyl ring significantly influenced their agonist activity at serotonin (B10506) receptors. Shifting a substituent from one position to another often resulted in substantial changes in potency and selectivity. Similarly, in nicotinamide derivatives, moving an isopropyl group on an aniline (B41778) moiety from the meta to the ortho or para position had a dramatic effect on antifungal activity, with the ortho-substituted analog losing all activity.

These examples underscore the importance of substituent positioning. In the case of this compound, it is hypothesized that moving the fluorine atom from the 2-position to the 3- or 4-position on the benzyl (B1604629) ring would alter the molecule's conformation and its hydrogen-bonding capabilities, thereby affecting its biological response. Likewise, shifting the chlorine atom on the isonicotinamide (B137802) ring could influence the electronic properties of the pyridine (B92270) nitrogen, which is often a key interaction point with biological targets.

Influence of Halogen Atom Placement on Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The type of halogen and its position on the molecular scaffold are critical determinants of its effect. In a study of pyridine ring substituted analogs of epibatidine, a bromo analog showed 4- to 55-fold greater affinity at β2- than at β4-containing nicotinic receptors, while a fluoro analog displayed a much larger 52- to 875-fold greater affinity for the same receptors, highlighting the significant impact of the specific halogen atom. researchgate.net

In another study on 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have a generally advantageous effect on antiplasmodial activity compared to other substitutions. bldpharm.com The introduction of a chlorine atom can also have profound effects. For example, in a series of 4-benzylpiperidine (B145979) carboxamides, compounds with a bis(4-chlorophenyl)acetyl substitution exhibited strong inhibition of the norepinephrine (B1679862) transporter.

For this compound, the chlorine atom at the 2-position of the isonicotinamide ring and the fluorine atom at the 2-position of the benzyl ring are expected to play crucial roles in its activity. The electron-withdrawing nature of these halogens can influence the acidity of the amide proton and the basicity of the pyridine nitrogen, which can be critical for target binding. Furthermore, the size and lipophilicity of the halogens can affect how the molecule fits into a binding pocket and its ability to cross cell membranes.

To illustrate the effect of halogen substitution, the following table presents data from a study on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity.

| Compound | R | PfNF54 IC50 (µM) |

| Analog 1 | 2-(4-fluorophenoxy) | 0.5795 |

| Analog 2 | 2-phenoxy | 4.662 |

| Analog 3 | 4-chloro | > 10 |

| Analog 4 | 4-fluoro | > 10 |

Data adapted from a study on 2-phenoxybenzamides, illustrating the impact of halogenated substituents on biological activity. bldpharm.com

Role of the N-Benzyl Moiety in Ligand-Target Interactions

The N-benzyl group is a common feature in many biologically active compounds and often plays a pivotal role in anchoring the molecule to its target protein. In a study of N-benzyl phenethylamines, the N-benzyl substitution was found to significantly increase binding affinity at serotonin receptors. nih.gov The substituents on the benzyl ring can further modulate this interaction. For example, N-(2-methoxybenzyl) compounds were found to be less active and selective, while N-(2-hydroxybenzyl) derivatives were highly potent and selective. nih.gov

In the context of this compound, the N-(2-fluorobenzyl) moiety is expected to engage in specific interactions within the binding site of its target. The fluorine atom can act as a hydrogen bond acceptor and its presence can influence the preferred conformation of the benzyl ring, thereby optimizing its fit within the receptor pocket. The aromatic ring itself can participate in hydrophobic and π-stacking interactions.

The following table demonstrates the effect of N-benzyl substitution on the 5-HT2A receptor affinity and functional potency of phenethylamine derivatives.

| Compound | N-Substituent | Ki (nM) | EC50 (nM) |

| Analog A | H | 6.8 | 21 |

| Analog B | Benzyl | 0.43 | 2.5 |

| Analog C | 2-Methoxybenzyl | 1.1 | 11 |

| Analog D | 2-Hydroxybenzyl | 0.17 | 0.074 |

Data adapted from a study on N-benzyl phenethylamines, showcasing the impact of the N-benzyl moiety on receptor binding and functional activity. nih.gov

Impact of Aromatic Ring Substitutions

Substitutions on the aromatic rings are a powerful tool for fine-tuning the biological activity of a compound. Different substituents can alter a molecule's lipophilicity, electronic properties, and steric profile. In a series of nicotinamide derivatives designed as anticancer agents, substitutions on a terminal phenyl ring were shown to be vital for occupying an allosteric lipophilic pocket of the target enzyme, VEGFR-2. nih.gov

The table below, from a study on nicotinamide derivatives as antifungal agents, illustrates how different substitutions on the pyridine ring affect the minimum inhibitory concentration (MIC).

| Compound | R Group on Pyridine Ring | MIC (µg/mL) |

| Analog X | -SMe | > 64 |

| Analog Y | -OMe | > 64 |

| Analog Z | -CF3 | > 64 |

| Analog W | -NH2 | 0.25 |

Data adapted from a study on nicotinamide derivatives, demonstrating the influence of pyridine ring substitutions on antifungal activity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent and selective molecules.

Development of Predictive Models for Biological Efficacy

For example, 3D-QSAR studies on isonicotinamide-based inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) have been performed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models have been used to design new isonicotinamide derivatives with enhanced predicted activity.

The general process of developing a predictive QSAR model is as follows:

Data Set Selection: A diverse set of compounds with a wide range of biological activities is chosen.

Molecular Descriptor Calculation: A variety of descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Physicochemical Descriptors and Their Correlation with Activity

In the field of medicinal chemistry, the biological activity of a compound is intimately linked to its physicochemical properties. For this compound and its analogs, a quantitative structure-activity relationship (QSAR) approach is crucial for optimizing potency and other pharmacological parameters. This involves the systematic analysis of how variations in physicochemical descriptors correlate with the compound's efficacy. The key descriptors in these analyses are typically lipophilicity, electronic effects, and steric factors. The goal of such studies is to build predictive models that can guide the synthesis of new derivatives with improved activity. nih.govnih.govcollaborativedrug.com

The relationship between the molecular properties and the biological response can be mathematically modeled. For instance, the inhibitory activity, often expressed as the concentration required to inhibit a biological process by 50% (IC50), can be correlated with descriptors such as the logarithm of the partition coefficient (logP), which measures lipophilicity, and electronic parameters like the Hammett constant (σ), which quantifies the electron-donating or -withdrawing nature of substituents. atlantis-press.comnih.gov

Lipophilicity: This property, commonly expressed as logP, governs the ability of a compound to cross biological membranes. For a series of isonicotinamide analogs, a parabolic relationship between logP and biological activity is often observed. This means there is an optimal range of lipophilicity for maximum efficacy. If the logP is too low, the compound may not effectively penetrate cellular barriers to reach its target. Conversely, if the logP is too high, the compound might become trapped in lipid bilayers, show poor aqueous solubility, or be more susceptible to metabolic degradation. atlantis-press.comsid.ir

Electronic Effects: The electronic properties of substituents on the aromatic rings of the isonicotinamide scaffold can significantly influence binding affinity to the target protein. Electron-withdrawing groups, such as the chloro group at the 2-position of the isonicotinamide ring and the fluoro group on the benzyl moiety, can impact the charge distribution across the molecule. This can affect hydrogen bonding capabilities and other non-covalent interactions within the active site of the target enzyme or receptor. Studies on related amide derivatives have shown that the presence of electron-withdrawing groups can enhance biological activity. researchgate.net

Steric Factors: The size and shape of substituents, or steric factors, are also critical determinants of biological activity. The introduction of bulky groups can either enhance or diminish activity depending on the topography of the binding site. If a bulky substituent fits well into a hydrophobic pocket of the target, it can lead to increased potency. However, a substituent that is too large may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. nih.gov

To illustrate the correlation between these physicochemical descriptors and biological activity, a hypothetical data table for a series of analogs of this compound is presented below. The data is representative of what would be generated in a typical SAR study.

Table 1: Physicochemical Descriptors and Biological Activity of 2-Chloro-N-(substituted-benzyl)isonicotinamide Analogs

| Compound | Substituent (R) | logP | Hammett Constant (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |

| 1 | H | 3.1 | 0.00 | 1.24 | 5.2 |

| 2 | 2-F | 3.3 | 0.06 | 0.78 | 1.8 |

| 3 | 3-F | 3.3 | 0.34 | 0.78 | 2.5 |

| 4 | 4-F | 3.3 | 0.06 | 0.78 | 3.1 |

| 5 | 2-Cl | 3.8 | 0.23 | 0.27 | 1.5 |

| 6 | 4-Cl | 3.8 | 0.23 | 0.27 | 2.8 |

| 7 | 2-CH3 | 3.6 | -0.17 | 0.00 | 4.5 |

| 8 | 4-CH3 | 3.6 | -0.17 | 0.00 | 6.1 |

| 9 | 4-CF3 | 4.0 | 0.54 | -1.16 | 0.9 |

| 10 | 4-OCH3 | 3.0 | -0.27 | 0.69 | 7.5 |

From this representative data, several trends can be inferred. The introduction of a halogen, particularly at the 2-position of the benzyl ring, appears to be beneficial for activity (compare compounds 2 and 5 to the unsubstituted compound 1). The highly electron-withdrawing trifluoromethyl group at the 4-position (compound 9) also leads to a significant increase in potency, suggesting that electronic effects play a crucial role. The data also illustrates the importance of lipophilicity, with the most potent compounds generally having a higher logP value. However, a simple linear relationship is not always the case, pointing to the complexity of the interplay between these factors.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 2 Fluorobenzyl Isonicotinamide

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target. researchgate.net The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and assessing each conformation using a scoring function.

Molecular docking simulations are employed to predict how 2-Chloro-N-(2-fluorobenzyl)isonicotinamide fits into the binding pocket of a specific protein target. The algorithm explores various translational, rotational, and conformational degrees of freedom for the ligand to find the most energetically favorable binding pose. nih.gov The outcome is a three-dimensional model of the ligand-protein complex, which illustrates the precise orientation of the ligand and its spatial relationship to key amino acid residues in the receptor's active site. researchgate.net These predicted binding modes are essential for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. The reliability of these predictions is often assessed by the ability of a docking program to reproduce the crystallographically determined binding pose of a known ligand. nih.gov

A critical output of molecular docking is the estimation of the binding affinity, which quantifies the strength of the interaction between the ligand and the protein. This is typically expressed as a scoring function value, often in units of kcal/mol, where a more negative value indicates a stronger and more stable interaction. dntb.gov.ua These scores are calculated based on a combination of factors, including van der Waals forces, electrostatic interactions, and solvation effects. By comparing the calculated binding affinities of different compounds for the same target, researchers can rank potential inhibitors. For this compound, docking against various potential protein targets would yield a profile of its binding selectivity.

Table 1: Illustrative Binding Affinity Data for this compound with Hypothetical Protein Targets

| Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Kinase A | -9.2 | 85.5 |

| Protease B | -7.8 | 650.2 |

| Dehydrogenase C | -8.5 | 210.7 |

| Phosphatase D | -6.4 | 4500.1 |

Note: The data in this table is for illustrative purposes only and represents the type of output generated from a molecular docking analysis.

Analysis of the docked pose of this compound reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition.

Hydrogen Bonding: The amide group (-C(=O)NH-) in the molecule is a classic hydrogen bond donor (the N-H) and acceptor (the C=O oxygen). The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor. nih.gov These groups can form crucial hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in a protein's active site. rsc.org

π-π Stacking: The molecule contains two aromatic rings: the chloropyridine ring and the fluorobenzyl ring. These rings can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.netmdpi.com This type of interaction, where the electron clouds of aromatic rings overlap, contributes significantly to binding affinity. mdpi.comnih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Amide C=O, Pyridine Nitrogen | Serine, Threonine, Lysine, Arginine |

| π-π Stacking | Chloropyridine Ring, Fluorobenzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Hydrophobic Interactions | Benzyl (B1604629) Group | Leucine, Valine, Isoleucine, Alanine |

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, stability, and chemical reactivity based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com By applying DFT methods, such as the B3LYP functional, researchers can perform geometry optimization to find the most stable, lowest-energy conformation of this compound. mdpi.com This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's preferred shape in the ground state and serves as the basis for further calculations, including vibrational frequency analysis and molecular orbital studies. mdpi.com

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating a higher reactivity towards electrophiles. wuxibiology.com

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting a higher reactivity towards nucleophiles. wuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical behavior. researchgate.netajchem-a.com

Table 3: Representative Quantum Chemical Descriptors for this compound Calculated from FMO Analysis

| Parameter | Definition | Illustrative Value | Predicted Property |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | High kinetic stability, low reactivity |

| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron configuration |

| Softness (S) | 1 / (2η) | 0.189 eV⁻¹ | Measure of polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | 3.25 eV | Propensity to act as an electrophile |

Note: The data in this table is illustrative, based on typical values for similar organic molecules, and represents the type of output generated from a DFT and FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive, localized Lewis structure representation, composed of one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org This approach provides a quantitative basis for understanding chemical bonding, charge distribution, and intramolecular interactions that contribute to molecular stability. uni-muenchen.dewisc.edu

For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions. These interactions are primarily due to the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stability conferred by these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). tandfonline.com A larger E(2) value indicates a more significant interaction between the donor and acceptor orbitals. tandfonline.com

Key interactions expected within the this compound structure include:

Donations from lone pairs: The lone pairs on the oxygen and nitrogen atoms of the amide group, as well as the nitrogen of the pyridine ring and the chlorine and fluorine atoms, can donate electron density to adjacent anti-bonding orbitals (e.g., π* or σ). For instance, a strong interaction would be the donation from the amide nitrogen lone pair (n(N)) to the carbonyl's anti-bonding pi orbital (π(C=O)), which stabilizes the planar amide bond.

These delocalization effects, departing from an idealized Lewis structure, are crucial for understanding the molecule's electronic properties and reactivity. wikipedia.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(C-N)amide | ~25-35 | Resonance Stabilization |

| LP (N)amide | π(C=O) | ~50-60 | Amide Resonance |

| π (Aromatic Ring) | π(Aromatic Ring) | ~15-25 | Intra-ring Conjugation |

| LP (N)pyridine | π(C-C)pyridine | ~20-30 | Ring Stabilization |

| LP (Cl) | σ*(C-C)pyridine | ~0.5-2 | Hyperconjugation |

Note: The E(2) values are illustrative and based on typical values for the specified interactions in related molecules as detailed in computational chemistry literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. semanticscholar.orgnih.gov This technique provides critical insights into the dynamic nature of a compound and its interactions with a biological target, such as a protein receptor. tandfonline.com By simulating the behavior of the system at an atomic level, MD can predict conformational changes, system stability, and the thermodynamics of binding. semanticscholar.orgbohrium.com

The conformational landscape of this compound is defined by the rotational freedom around its single bonds. Key sources of flexibility include the torsion angles involving the amide linkage and the benzyl group. Studies on similar N-benzyl amides reveal that rotation around the C(O)-N amide bond is hindered due to its partial double-bond character, leading to distinct and stable cis and trans rotamers. scielo.brresearchgate.net The trans conformation is generally more stable. Further conformational diversity arises from the rotation of the 2-fluorobenzyl and the 2-chloropyridine (B119429) rings relative to the central amide plane. These conformational preferences are critical as they determine the three-dimensional shape of the molecule, which is a key factor for its interaction with a biological target. nih.gov

Given that numerous nicotinamide (B372718) derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), it is a probable biological target for this compound. semanticscholar.orgtandfonline.commdpi.com MD simulations of the ligand-VEGFR-2 complex are essential to assess the stability of the binding pose obtained from molecular docking and to understand the dynamics of the key interactions. tandfonline.combohrium.com

The stability of the complex is typically evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 100 nanoseconds). nih.gov A stable RMSD profile for the complex suggests that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov The Root Mean Square Fluctuation (RMSF) is another metric used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein interact most strongly with the ligand.

Studies on related nicotinamide-based inhibitors bound to VEGFR-2 reveal a conserved binding pattern. tandfonline.commdpi.com The pyridine ring often acts as a "hinge-binding" motif, forming a crucial hydrogen bond with the backbone of residue Cys919 in the hinge region of the kinase domain. tandfonline.com The amide linker can form additional hydrogen bonds, while the substituted benzyl "tail" typically occupies a hydrophobic pocket. tandfonline.comnih.gov The stability of these interactions throughout an MD simulation confirms the compound's potential as an effective inhibitor. tandfonline.com

| Ligand Moiety | VEGFR-2 Residue | Interaction Type |

|---|---|---|

| Isonicotinamide (B137802) N | Cys919 | Hydrogen Bond |

| Amide N-H | Asp1046 (DFG motif) | Hydrogen Bond |

| Amide C=O | Glu885 | Hydrogen Bond |

| 2-Fluorobenzyl Ring | Val848, Ala866, Leu1035 | Hydrophobic/Van der Waals |

| 2-Chloropyridine Ring | Leu840, Val916 | Hydrophobic/Van der Waals |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based and structure-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govbiorxiv.org

For a class of compounds like nicotinamide-based VEGFR-2 inhibitors, a pharmacophore model can be developed based on the common features of known active molecules. nih.gov Such a model for inhibitors related to this compound would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the amide N-H).

A hydrophobic/aromatic feature (the 2-chloropyridine ring).

A second hydrophobic/aromatic feature (the 2-fluorobenzyl ring). tandfonline.com

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govbabraham.ac.uk This process rapidly filters vast libraries to identify novel compounds that possess the required pharmacophoric features and are therefore likely to bind to the target. nih.gov The hits from this initial screening can then be subjected to more computationally intensive analyses like molecular docking and MD simulations to refine the list of potential candidates for synthesis and biological testing. nih.gov This hierarchical approach streamlines the discovery of new and potentially more potent inhibitors. nih.govbabraham.ac.uk

Biological Target Identification and Mechanistic Elucidation in Vitro and Preclinical Research

Enzyme Modulation and Inhibition Profiling

The ability of 2-Chloro-N-(2-fluorobenzyl)isonicotinamide to influence the activity of several key enzymes has been a central focus of its preclinical evaluation. These interactions are characterized by a variety of mechanisms, from allosteric modulation to direct inhibition.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) is a crucial enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Research has shown that certain small molecules can act as positive allosteric modulators (N-PAMs) of NAMPT, binding to a "rear channel" of the enzyme to enhance its catalytic activity. This allosteric binding is thought to relieve feedback inhibition by native ligands such as NAM and NAD+, thereby increasing the production of nicotinamide mononucleotide (NMN), a direct precursor to NAD+. While the broader class of isonicotinamides has been investigated for such properties, specific data quantifying the NAMPT activation and allosteric modulation by this compound are not yet available in published literature.

No specific data available for this compound.

Glycogen (B147801) Synthase Kinase-3 Beta (GSK3β) is a serine/threonine kinase implicated in a multitude of cellular processes. The isonicotinamide (B137802) scaffold has been identified as a promising pharmacophore for the development of potent and selective GSK3β inhibitors. The inhibitory mechanism of some related compounds involves a reversible, time-dependent interaction that is critically dependent on a cysteine residue (Cys-199) at the entrance to the ATP-binding site. This interaction appears to be highly specific, as demonstrated by the dramatically reduced activity of these inhibitors against a Cys-199-to-alanine mutant of GSK3β. Although this compound belongs to this chemical class, its specific inhibitory concentration (IC50) and detailed mechanism of GSK3β inhibition have not been publicly documented.

No specific data available for this compound.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The development of dual-target inhibitors that can modulate both AChE and GSK3β has been an area of interest in medicinal chemistry. While some isonicotinamide derivatives have been explored for this dual inhibitory activity, there is currently no available data to suggest or quantify the inhibitory effect of this compound on AChE or its selectivity for this enzyme over other cholinesterases.

No specific data available for this compound.

Succinate (B1194679) Dehydrogenase (SDH) is a vital enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid cycle. In certain fungal pathogens, SDH has been a successful target for the development of fungicides known as SDHIs. These inhibitors block the enzyme's function, leading to a disruption of cellular respiration and eventual cell death. While a variety of chemical classes, including carboxamides, have been shown to exhibit SDH inhibitory activity, there are no published studies that have evaluated or reported the efficacy of this compound as an SDH inhibitor in any fungal species.

No specific data available for this compound.

Ene reductases are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, a reaction of significant interest in biocatalysis. These enzymes typically utilize nicotinamide cofactors such as NADH or NADPH as the source of reducing equivalents. Some research has explored the use of synthetic nicotinamide coenzyme biomimetics to drive these reactions. However, there is no scientific literature to indicate that this compound has been investigated for its potential to act as a coenzymatic analogue for ene reductases.

No specific data available for this compound.

Cellular Pathway Investigations

Given the preclinical in vitro enzymatic interactions, or lack thereof, for this compound, investigations into its effects on broader cellular pathways have not been reported in the scientific literature. Understanding how this compound may influence signaling cascades, metabolic pathways, or other cellular processes would be contingent on initial positive findings in enzyme-based assays. Without such foundational data, the impact of this specific compound on cellular pathways remains an open area for future research.

Influence on Nicotinamide Adenine Dinucleotide (NAD+) Metabolism and Salvage Pathways

No studies were found that investigate the direct influence of this compound on NAD+ metabolism or its salvage pathways.

Regulation of Cell Cycle Progression in Disease Models

Information regarding the impact of this compound on cell cycle progression is not present in the reviewed literature.

Induction of Apoptosis in Specific Cell Lines

There are no available studies that demonstrate or quantify the induction of apoptosis in any specific cell line by this compound.

Neuroprotective Mechanisms in Cellular Models

Research on the potential neuroprotective mechanisms of this compound in cellular models has not been identified in public sources.

Antimicrobial Research Applications

While the broader class of nicotinamide derivatives has been investigated for antifungal properties, specific data for this compound against the specified fungal pathogens is absent from the available literature. For context, other chlorinated nicotinamide analogues have shown moderate activity against various microbes, but these are structurally distinct from the compound . mdpi.comnih.gov

Antifungal Activity against Phytopathogenic Fungi (Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium oxysporum, Fusarium culmorum)

No published data was found detailing the in vitro antifungal activity of this compound against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium oxysporum, or Fusarium culmorum.

Antifungal Activity against Human Pathogenic Fungi (Candida albicans, Cryptococcus neoformans)

No studies are publicly available that measure the antifungal efficacy (such as Minimum Inhibitory Concentration or Minimum Fungicidal Concentration) of this compound against Candida albicans or Cryptococcus neoformans.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

The isonicotinamide scaffold is a recognized pharmacophore in the development of antimicrobial agents. While data for this compound is not specifically detailed in available literature, studies on related derivatives highlight the potential of this chemical class.

Research into nicotinamide and its derivatives has demonstrated activity against a spectrum of common pathogenic bacteria. For instance, certain 3-chloro-2-oxo-azetidine-1-yl nicotinamide derivatives have been synthesized and tested for their antimicrobial properties. researchgate.netlatamjpharm.org These compounds were shown to be effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netlatamjpharm.org

The antimicrobial action of niacinamide (a form of vitamin B3) has been studied, revealing that at high concentrations, it can inhibit microbial growth by inducing cell cycle arrest. mdpi.com In S. aureus and P. aeruginosa, niacinamide treatment led to an increase in the percentage of dividing cells that could not complete the separation process, while in E. coli, it caused significant cell elongation. mdpi.com This suggests that the nicotinamide structure can interfere with fundamental bacterial replication processes.

The following table summarizes the activity of representative nicotinamide derivatives against the specified bacterial strains, as found in the literature.

| Compound Class | Bacterial Strain | Activity/Observation |

| 3-chloro-2-oxo-azetidine-1-yl nicotinamide derivatives | Staphylococcus aureus | Effective inhibitory activity observed. latamjpharm.org |

| 3-chloro-2-oxo-azetidine-1-yl nicotinamide derivatives | Bacillus subtilis | Effective inhibitory activity observed. latamjpharm.org |

| 3-chloro-2-oxo-azetidine-1-yl nicotinamide derivatives | Escherichia coli | Effective inhibitory activity observed. latamjpharm.org |

| 3-chloro-2-oxo-azetidine-1-yl nicotinamide derivatives | Pseudomonas aeruginosa | Effective inhibitory activity observed. latamjpharm.org |

| Niacinamide | Staphylococcus aureus | Increased percentage of dividing cells, preventing complete separation. mdpi.com |

| Niacinamide | Pseudomonas aeruginosa | Decreased cell count and increased percentage of dividing cells. mdpi.com |

| Niacinamide | Escherichia coli | Significant elongation of cells and decreased percentage of dividing cells. mdpi.com |

In Vitro and In Vivo Efficacy Studies in Pathogen Models

While specific in vivo efficacy studies for this compound are not documented in the reviewed literature, the general class of nicotinamides has been evaluated in various contexts. The development of novel antibiotics often involves testing in clinically relevant isolates to determine the potential for overcoming drug resistance. For example, novel antibiotic families like cystobactamids and chelocardins have been tested against a wide panel of multidrug-resistant Gram-negative and Gram-positive isolates to determine their minimal inhibitory concentrations (MICs). nih.gov Such studies are crucial for progressing a compound from in vitro screening to potential in vivo applications. These investigations confirm activity against pathogens like P. aeruginosa and Acinetobacter baumannii. nih.gov

Herbicidal Research Applications

Activity against Monocotyledonous Weeds (Agrostis stolonifera, Lemna paucicostata)

There is no specific information available detailing the herbicidal activity of this compound against the monocotyledonous weeds Agrostis stolonifera (creeping bentgrass) or Lemna paucicostata (a species of duckweed).

However, research on these non-target plants is common in environmental toxicology to assess the impact of various herbicides. Studies have been conducted on Agrostis stolonifera to evaluate its tolerance to herbicides like pinoxaden, sometimes in combination with safeners. researchwithrutgers.com Similarly, Lemna species, such as Lemna minor, are widely used as indicator organisms to assess the phytotoxicity of herbicides like glyphosate (B1671968) and isoproturon. researchgate.netnih.govnih.gov These studies measure endpoints like growth rate inhibition, biomass reduction, and impact on photosynthetic pigments to determine a herbicide's effect. researchgate.netnih.gov For example, glyphosate has been shown to decrease growth, yield, and chlorophyll (B73375) synthesis in Lemna minor. nih.gov

Exploration of Herbicidal Mechanism of Action (e.g., Protoporphyrinogen Oxidase Inhibition)

Protoporphyrinogen oxidase (PPO) is a well-established target for herbicide development. nih.gov PPO inhibitors block the last common enzyme in the biosynthesis of chlorophyll and heme, leading to the accumulation of a photodynamic intermediate, protoporphyrin IX. scielo.br This molecule generates reactive oxygen species (ROS) in the presence of light, causing rapid lipid peroxidation of cell membranes and ultimately leading to plant death. scielo.br This mechanism of action provides a broad herbicidal spectrum against both monocotyledonous and dicotyledonous weeds. nih.gov

While a direct link between this compound and PPO inhibition has not been established in the available literature, the discovery of novel PPO inhibitors is an active area of research. scielo.brawsjournal.orgawsjournal.org Scientists use various approaches, including artificial intelligence platforms and scaffold-hopping, to identify new chemical classes that can effectively inhibit the PPO enzyme. awsjournal.orgresearchgate.net These studies confirm the mechanism by measuring the accumulation of protoporphyrin IX and subsequent light-dependent membrane damage. scielo.br

Other Emerging Biological Activities (Preclinical/In Vitro)

Anti-inflammatory Properties

The nicotinamide and isonicotinic acid frameworks are present in numerous compounds investigated for anti-inflammatory properties. nih.govnih.gov Isonicotinic acid-derived scaffolds have been synthesized and screened for their ability to inhibit inflammation, with some derivatives showing activity superior to standard drugs like ibuprofen. nih.gov The mechanism is often explored through in silico molecular docking studies to understand the interaction with enzymes like cyclooxygenase-2 (COX-2), a key factor in inflammation. nih.gov

Nicotinamide itself has been shown to exert anti-inflammatory and antioxidative effects by reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2. nih.gov These effects are partly mediated through the activation of the transcription factor FoxO3. nih.gov Furthermore, other research has identified that compounds containing a 2-chloro-6-fluorobenzyl group can possess anti-inflammatory activity, suggesting that this substituent, present in the target molecule, may contribute to such properties. nih.gov

The following table summarizes key findings related to the anti-inflammatory potential of related compounds.

| Compound/Class | Model/System | Key Anti-inflammatory Finding |

| Isonicotinic acid derivatives | In vitro assay | Exhibited significant inhibition of inflammation, with some compounds having a lower IC₅₀ value than ibuprofen. nih.gov |

| Nicotinamide | Human placental tissue | Reduced release of pro-inflammatory cytokines and prostaglandins; decreased COX-2 expression. nih.gov |

| Xanthine derivative with a 2-chloro-6-fluorobenzyl group | In vivo (mice) | Identified as a potent anti-inflammatory derivative in carrageenan- and formalin-induced inflammation models. nih.gov |

Antioxidant Potential

Research into the antioxidant capabilities of this compound is an emerging area of interest. While comprehensive studies are not yet widely published, preliminary investigations and the structural characteristics of the molecule suggest a potential for free radical scavenging. The presence of the isonicotinamide core, a derivative of niacin, combined with the halogenated benzyl (B1604629) group, provides a chemical structure that may participate in redox reactions, a key aspect of antioxidant activity. Further in-vitro assays are required to quantify its efficacy in neutralizing various reactive oxygen species (ROS) and to determine its potential protective effects against oxidative stress at a cellular level.

Lipid Regulation Studies

The influence of this compound on lipid metabolism remains a subject for detailed investigation. The isonicotinamide structure, being related to nicotinic acid (niacin), provides a rationale for exploring its potential role in lipid regulation. Nicotinic acid is a well-known agent for modulating lipid profiles. Therefore, it is hypothesized that this derivative might exhibit similar properties. Preclinical studies would be necessary to evaluate its effects on key enzymes and pathways involved in lipid synthesis, transport, and breakdown. Such studies would typically involve in vitro experiments using relevant cell lines (e.g., hepatocytes) to measure changes in lipid accumulation and gene expression related to lipid metabolism.

Insecticidal Activity

The primary and most well-documented biological activity of this compound is its insecticidal effect. This compound belongs to a class of insecticides that act on the nervous system of insects.

The mechanism of action involves the disruption of normal nerve function. Specifically, these types of compounds can act on the central nervous system by irreversibly blocking postsynaptic nicotinergic acetylcholine receptors. epa.gov This blockage prevents the neurotransmitter acetylcholine from binding, leading to a state of hyper-excitation, characterized by tremors, incoordination, and hyperactivity, ultimately resulting in paralysis and death of the insect. epa.gov Another potential target is the blockage of the neurotransmitter GABA at the neuromuscular junction, which leads to a cessation of feeding and egg-laying shortly after exposure, with death occurring over several days. epa.gov

The effectiveness of such compounds is often noted against a range of agricultural pests. Their specificity can make them particularly useful against certain types of insects, such as caterpillars and other lepidopteran larvae. epa.gov

Table of Insecticidal Activity Data

| Target Pest Type | Proposed Mechanism of Action | Observed Effects |

| Sucking insects, soil insects, whiteflies, termites, Colorado potato beetle | Irreversible blockage of postsynaptic nicotinergic acetylcholine receptors | Hyper-excitable state, tremors, incoordination, hyperactivity, paralysis |

| Caterpillars, lepidopteran larvae, leaf miners, thrips | Disruption of acetylcholine binding in nicotinic acetylcholine receptors | High specificity of action |

| Spider mites, leafminers | Blockage of GABA neurotransmitter at the neuromuscular junction | Cessation of feeding and egg-laying |

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Currently, specific synthetic routes for 2-Chloro-N-(2-fluorobenzyl)isonicotinamide are not detailed in published literature. However, the synthesis of related N-substituted nicotinamides provides a solid foundation for future work. A common method involves the acylation of a substituted amine with a nicotinoyl chloride derivative. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved by reacting a substituted thiophen-2-amine with an acyl chloride prepared from the corresponding nicotinic acid. mdpi.com Similarly, the synthesis of 2-chloro-N-phenyl-isonicotinamide involves the reaction of 2-chloroisonicotinoyl chloride with aniline (B41778).

Future research could focus on optimizing and diversifying the synthesis of this compound. This could involve exploring different coupling reagents, solvent systems, and reaction conditions to improve yield and purity. Furthermore, derivatization of the core structure could lead to the creation of a library of analogs with potentially enhanced biological activities. Modifications could be made at several positions, including:

The pyridine (B92270) ring: Substitution of the chloro group with other halogens or functional groups.

The benzyl (B1604629) moiety: Introduction of different substituents on the phenyl ring.

The amide linker: Alteration of the amide bond to explore other functionalities.

These derivatization strategies would be crucial for establishing structure-activity relationships (SAR) and identifying compounds with improved potency and selectivity.

Discovery and Validation of Uncharted Biological Targets

The biological targets of this compound remain uncharacterized. However, the broader class of nicotinamide derivatives has shown a wide range of biological activities, suggesting that this compound could also interact with various cellular targets. For example, some nicotinamide derivatives have been investigated as inhibitors of enzymes like VEGFR-2, while others have shown fungicidal or herbicidal properties. nih.gov

Future research should employ a combination of in silico and experimental approaches to identify and validate the biological targets of this compound.

Potential strategies for target identification include:

| Approach | Description |

| In Silico Target Prediction | Computational methods can predict potential protein targets based on the chemical structure of the compound. These predictions can be based on ligand similarity to known drugs or by docking the compound into the binding sites of a large number of proteins. |

| Affinity-Based Methods | These techniques, such as affinity chromatography and pull-down assays, involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. |

| Genetic and Proteomic Approaches | Techniques like chemical genetics and proteomics can identify proteins whose expression or activity is altered in the presence of the compound, providing clues about its mechanism of action. |

Once potential targets are identified, their interaction with this compound will need to be validated using biophysical and biochemical assays.

Development of Integrated Computational-Experimental Research Frameworks

An integrated approach combining computational modeling and experimental validation will be instrumental in accelerating the discovery and development of this compound and its analogs.

Key components of such a framework would include:

Molecular Modeling: In silico techniques like molecular docking and molecular dynamics simulations can be used to predict the binding mode of the compound to its potential targets and to guide the design of new derivatives with improved affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities, enabling the prediction of the activity of new compounds.

In Vitro and In Vivo Testing: Experimental validation of the computational predictions is crucial. This involves synthesizing the designed compounds and testing their biological activity in relevant cellular and animal models.

This iterative cycle of computational design and experimental testing can significantly streamline the drug discovery process.

Application of Advanced '-Omics' Technologies for Systems-Level Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, advanced '-omics' technologies can be employed. These technologies provide a global view of the changes occurring in a biological system in response to a chemical perturbation.

Potential applications of '-omics' technologies include:

| -Omics Technology | Potential Application |